Wallichoside

BMI1 inhibitor Cancer stem cells Promoter activity

Wallichoside (CAS: 60657-36-5) is a sesquiterpenoid glucoside belonging to the class of O-glycosyl compounds, characterized by a core pterosin C aglycone linked to a β-D-glucose moiety. It has been isolated primarily from the rhizomes of Pteris wallichiana and from other fern species including Pteris multifida and Onychium japonicum.

Molecular Formula C20H28O8
Molecular Weight 396.4 g/mol
Cat. No. B12386414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWallichoside
Molecular FormulaC20H28O8
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3/t10-,13-,16-,17+,18-,19+,20+/m1/s1
InChIKeyGTPYMQNYDRMGEN-ZBVSVKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wallichoside for Procurement: Compound Identification, Structural Classification, and Primary Sources


Wallichoside (CAS: 60657-36-5) is a sesquiterpenoid glucoside belonging to the class of O-glycosyl compounds, characterized by a core pterosin C aglycone linked to a β-D-glucose moiety [1]. It has been isolated primarily from the rhizomes of Pteris wallichiana and from other fern species including Pteris multifida and Onychium japonicum [2]. Its molecular formula is C20H28O8, with a molecular weight of 396.43 g/mol [3]. As a natural product, it is supplied for research use only and is not intended for human therapeutic applications.

Wallichoside Procurement: Why Generic Substitution or Broad Class Analogy is Inadequate


Generic substitution of Wallichoside with other natural sesquiterpenoids or pterosins is not scientifically valid due to its unique profile of biological activity. While many pterosins and sesquiterpenoids exhibit general cytotoxicity, Wallichoside has been demonstrated to possess a distinct mechanism of action as a potent inhibitor of the BMI1 promoter, a target implicated in cancer stem cell (CSC) self-renewal and chemoresistance . Its activity in this specific pathway is not a class-wide effect but rather a function of its precise structural features, including the 3-β-D-glucoside configuration of 2S,3S-pterosin C, which differentiates it from structurally related compounds like pterosin C 3-O-β-D-glucopyranoside and other pterosins that show divergent potency and target engagement profiles [1].

Wallichoside Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decisions


BMI1 Promoter Inhibition: Superior Potency Among a Diverse Set of Natural Products

Wallichoside was identified as the most potent BMI1 promoter inhibitor among seven structurally diverse natural compounds isolated from Beaumontia murtonii and Eugenia operculata, demonstrating an IC50 of 0.093 μM, which is approximately 247-fold more potent than the least active compound in the set (IC50 23.0 μM) and 2.5-fold more potent than the next most active compound, a cardenolide (IC50 ~0.23 μM) [1].

BMI1 inhibitor Cancer stem cells Promoter activity

Cytotoxicity in HCT116 Colon Cancer Cells: Moderate Potency with Unique Downstream Effects

Wallichoside exhibits moderate direct cytotoxicity against HCT116 human colon cancer cells with an IC50 of 32.9 μM [1]. This potency is lower than some related pterosins isolated from the same source, such as (2R)-pterosin B 14-O-β-D-glucopyranoside, which had an IC50 of 18.8 μM in the same study [1]. However, Wallichoside's value is not in its direct cytotoxicity alone but in its downstream functional effects at non-cytotoxic concentrations: it significantly decreased BMI1 protein levels and reduced the expression of the CSC biomarker epithelial cell adhesion molecule (EpCAM), as demonstrated by flow cytometry [2].

Colon cancer Cytotoxicity HCT116

Functional Inhibition of Cancer Stem Cell Self-Renewal

Wallichoside was shown to functionally inhibit the self-renewal capacity of cancer stem cells, a critical property linked to tumor recurrence and metastasis. In a sphere formation assay using Huh7 human hepatocellular carcinoma cells, treatment with Wallichoside significantly reduced the number and size of formed spheres [1]. This functional assay is a more direct measure of CSC activity than cell viability alone.

Cancer stem cells Sphere formation Self-renewal

Negligible Inhibition of Na+/K+-ATPase: A Differentiating Safety Signal

Unlike cardenolides such as digoxin and digitoxin, which are potent inhibitors of Na+/K+-ATPase with IC50 values in the nanomolar range [1], Wallichoside exhibits negligible inhibition of this target. Against recombinant rat Na+/K+-ATPase alpha1/beta1 and alpha2/beta1 isoforms, Wallichoside displayed IC50 values of 100,000 nM (100 μM) and 28,000 nM (28 μM), respectively [2]. These values are orders of magnitude higher than its effective concentration for BMI1 inhibition (0.093 μM), indicating a high degree of target selectivity.

Na+/K+-ATPase Selectivity Safety profile

Structural Confirmation and Absolute Configuration: A Requirement for Reproducible Research

The absolute configuration of Wallichoside has been unequivocally established as the 3-β-D-glucoside of 2S,3S-pterosin C through comprehensive analysis using UV, IR, NMR, and mass spectrometry (MS) of both the parent compound and its derivatives [1]. This rigorous structural determination is critical for ensuring batch-to-batch consistency in experimental settings.

Analytical chemistry Quality control Structural elucidation

Predicted ADMET Properties: Baseline Data for Experimental Planning

In silico predictions using admetSAR 2.0 provide a baseline for Wallichoside's pharmacokinetic profile. The compound is predicted to have poor human intestinal absorption (Probability: 57.46%), low Caco-2 permeability (Probability: 82.26%), and low oral bioavailability (Probability: 80.00%) [1]. Its predicted subcellular localization is primarily in the mitochondria (Probability: 63.94%) [1].

ADMET Pharmacokinetics Drug-likeness

Wallichoside Application Scenarios: Leveraging Documented Differentiators for Research Programs


Investigating BMI1-Dependent Cancer Stem Cell Pathways

Wallichoside is optimally suited for use as a positive control or lead compound in cell-based assays designed to probe the role of BMI1 in cancer stem cell (CSC) biology. Given its validated, potent inhibition of the BMI1 promoter (IC50 0.093 μM) and its functional effects on reducing CSC biomarkers and self-renewal capacity in HCT116 and Huh7 cell lines [1], it provides a specific molecular tool for this pathway. Its negligible Na+/K+-ATPase inhibition minimizes off-target cardiotoxic effects, making it a cleaner probe for BMI1 research compared to cardenolides [2].

Analytical Standard for Phytochemical and Metabolomics Studies

For laboratories conducting metabolomics or phytochemical analysis of Pteris, Onychium, or Beaumontia species, Wallichoside serves as an essential analytical reference standard. Its structure and absolute configuration are rigorously defined by multiple spectroscopic methods, including NMR and MS [3]. This makes it invaluable for the identification and quantification of this specific sesquiterpenoid glucoside in plant extracts or for confirming the identity of isolated fractions.

Formulation and Drug Delivery Research for Poorly Absorbed Natural Products

Wallichoside's predicted poor oral bioavailability and low Caco-2 permeability (Probability: 82.26%) [4] make it an ideal model compound for investigating advanced drug delivery systems. Research programs focused on developing nanoparticle formulations, permeability enhancers, or alternative routes of administration (e.g., intraperitoneal) can use Wallichoside to assess the impact of their delivery technology on the bioavailability of poorly absorbable natural products.

Comparative Study of Pterosin Glucosides in Cytotoxicity and Target Engagement

Wallichoside is a key component for comparative structure-activity relationship (SAR) studies within the pterosin glucoside family. By comparing its moderate direct cytotoxicity (HCT116 IC50 32.9 μM) [5] and potent BMI1 promoter inhibition [1] with the activity profiles of structurally related compounds like pterosin C 3-O-β-D-glucopyranoside or (2R)-pterosin B 14-O-β-D-glucopyranoside [5], researchers can delineate the structural features responsible for specific biological activities. This is a fundamental application in academic and early-stage drug discovery procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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